![molecular formula C14H28N2O B13426216 3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)
3-Isobutyl-[1,4'-bipiperidin]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isobutyl-[1,4’-bipiperidin]-4-ol is an organic compound that belongs to the class of bipiperidines This compound is characterized by the presence of two piperidine rings connected by a single bond, with an isobutyl group attached to one of the piperidine rings and a hydroxyl group attached to the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core through a coupling reaction between two piperidine molecules. This can be achieved using a variety of coupling agents such as palladium catalysts.
Introduction of the Isobutyl Group: The isobutyl group is introduced through an alkylation reaction. This involves the reaction of the bipiperidine core with an isobutyl halide in the presence of a strong base such as sodium hydride.
Hydroxylation: The final step involves the introduction of the hydroxyl group. This can be achieved through a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of 3-Isobutyl-[1,4’-bipiperidin]-4-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Isobutyl-[1,4’-bipiperidin]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases such as sodium hydride.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
3-Isobutyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Isobutyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in cell signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4’-Bipiperidin-4-ol: Lacks the isobutyl group, making it less hydrophobic.
3-Isobutyl-1,2,3,6-tetrahydropyridine: Similar structure but with a different ring system.
4-Isobutylpiperidine: Contains only one piperidine ring.
Uniqueness
3-Isobutyl-[1,4’-bipiperidin]-4-ol is unique due to the presence of both the isobutyl group and the bipiperidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H28N2O |
|---|---|
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
3-(2-methylpropyl)-1-piperidin-4-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H28N2O/c1-11(2)9-12-10-16(8-5-14(12)17)13-3-6-15-7-4-13/h11-15,17H,3-10H2,1-2H3 |
Clave InChI |
WOPXZLYJMAQCBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CN(CCC1O)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


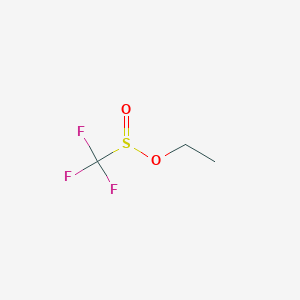
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)
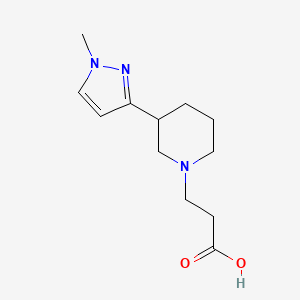

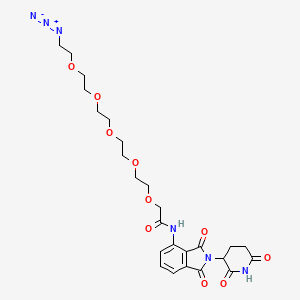
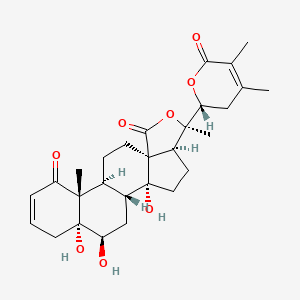
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)
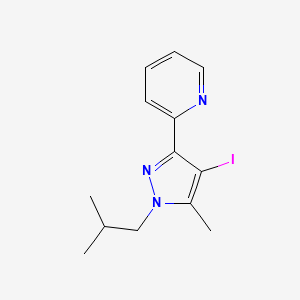
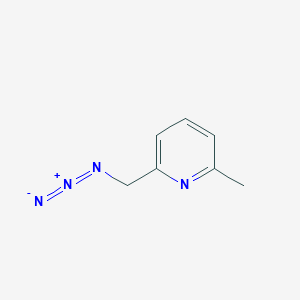

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
![(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine Nitrate](/img/structure/B13426235.png)
